(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide
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Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .
Molecular Structure Analysis
The compound likely contains a benzo[d]thiazol-2(3H)-one core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzo[d]thiazol-2(3H)-one derivatives are known to participate in 1,3-dipolar cycloaddition reactions .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Sulfonamides and thiazoles, particularly those involving zinc phthalocyanine derivatives, have been investigated for their applications in photodynamic therapy, a treatment modality for cancer. The synthesized compounds have shown significant photophysical and photochemical properties, making them useful as photosensitizers in Type II mechanisms for cancer treatment. These features highlight the potential for compounds like "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide" in therapeutic applications, especially in targeting cancer cells with minimal side effects (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activity
Research has also focused on the synthesis of sulfonamide derivatives with potential antimicrobial and anticancer activities. For instance, indapamide derivatives were synthesized and showed proapoptotic activities against melanoma cell lines, indicating their usefulness in anticancer strategies. This underscores the broader implications of sulfonamide compounds in medical research, suggesting areas where "this compound" might be applicable (Yılmaz et al., 2015).
Antiviral Research
Further studies have extended to the antiviral domain, where sulfamide derivatives have been evaluated for their efficacy against viruses. The exploration of sulfamides in combating viral infections opens a pathway for the application of compounds with similar structures in antiviral research, potentially including "this compound" (Kornii et al., 2021).
Synthesis and Chemical Properties
The synthesis and chemical characterization of sulfonamide and thiazole compounds have been fundamental in understanding their potential applications in various scientific domains. These studies not only provide a foundation for future research but also hint at the diverse roles that similar compounds, including "this compound", could play in scientific and therapeutic contexts (Darwish et al., 2014).
Properties
IUPAC Name |
4-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSWFLYSCCPNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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